molecular formula C17H20N4O B2473509 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034382-64-2

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2473509
CAS No.: 2034382-64-2
M. Wt: 296.374
InChI Key: HHJXWNFABZRMAQ-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps. One common approach includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Pyridine ring synthesis: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis or other suitable methods.

    Coupling of the pyrazole and pyridine rings: This step often involves a Buchwald-Hartwig amination or a similar coupling reaction.

    Formation of the cyclohexene carboxamide: This can be done through a nucleophilic substitution reaction, where the amine group from the pyrazole-pyridine intermediate reacts with a cyclohexene carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly kinase inhibitors or other enzyme inhibitors.

    Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is unique due to its specific combination of a pyrazole and pyridine ring system with a cyclohexene carboxamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-21-12-16(11-20-21)15-7-13(8-18-10-15)9-19-17(22)14-5-3-2-4-6-14/h2-3,7-8,10-12,14H,4-6,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJXWNFABZRMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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